molecular formula C17H24N6Na2O17P2 B13712899 UDP-GlcNAz

UDP-GlcNAz

Cat. No.: B13712899
M. Wt: 692.3 g/mol
InChI Key: XGTPLFSPWJKVQB-UHFFFAOYSA-L
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Description

Uridine diphosphate N-azidoacetylglucosamine (UDP-GlcNAz) is a nucleotide sugar derivative used in various biochemical and molecular biology applications. It is a modified form of uridine diphosphate N-acetylglucosamine (UDP-GlcNAc), where an azido group replaces the acetyl group. This modification allows this compound to be used in bioorthogonal chemistry, particularly in click chemistry reactions, making it a valuable tool for studying glycosylation and other cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of UDP-GlcNAz typically involves the chemical modification of UDP-GlcNAc. One common method includes the use of azidoacetyl chloride to introduce the azido group. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the substitution reaction. The process can be summarized as follows:

    Starting Material: UDP-GlcNAc

    Reagent: Azidoacetyl chloride

    Solvent: Organic solvent (e.g., dichloromethane)

    Catalyst: Base (e.g., triethylamine)

    Reaction Conditions: Room temperature, under an inert atmosphere

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity. The process may involve continuous flow reactors and automated synthesis equipment to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

UDP-GlcNAz undergoes various chemical reactions, including:

    Click Chemistry: The azido group in this compound allows it to participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, forming stable triazole linkages.

    Substitution Reactions: The azido group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Click Chemistry: Copper sulfate and sodium ascorbate are commonly used as catalysts in CuAAC reactions.

    Substitution Reactions: Various nucleophiles can be used to replace the azido group, depending on the desired product.

Major Products

The major products formed from these reactions include triazole-linked conjugates and substituted derivatives of this compound, which can be used for further biochemical studies.

Scientific Research Applications

UDP-GlcNAz has a wide range of applications in scientific research:

    Chemistry: Used in bioorthogonal chemistry for labeling and detecting biomolecules.

    Biology: Employed in studying glycosylation processes and protein modifications.

    Medicine: Utilized in developing diagnostic tools and therapeutic agents.

    Industry: Applied in the production of glycoproteins and other biotechnological products.

Mechanism of Action

UDP-GlcNAz exerts its effects through its incorporation into glycan structures by glycosyltransferases. The azido group allows for subsequent bioorthogonal reactions, enabling the labeling and detection of glycosylated molecules. The molecular targets include various glycoproteins and glycolipids, and the pathways involved are primarily related to glycosylation and cellular signaling.

Comparison with Similar Compounds

Similar Compounds

    UDP-GlcNAc: The parent compound of UDP-GlcNAz, used in glycosylation.

    UDP-GalNAz: A similar azido-modified nucleotide sugar used in glycosylation studies.

    CMP-SiaNAz: A cytidine monophosphate derivative used in sialylation studies.

Uniqueness

This compound is unique due to its azido group, which allows for bioorthogonal click chemistry reactions. This makes it particularly useful for labeling and detecting glycosylated molecules in complex biological systems.

Properties

Molecular Formula

C17H24N6Na2O17P2

Molecular Weight

692.3 g/mol

IUPAC Name

disodium;[3-[(2-azidoacetyl)amino]-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate

InChI

InChI=1S/C17H26N6O17P2.2Na/c18-22-19-3-9(26)20-10-13(29)11(27)6(4-24)38-16(10)39-42(34,35)40-41(32,33)36-5-7-12(28)14(30)15(37-7)23-2-1-8(25)21-17(23)31;;/h1-2,6-7,10-16,24,27-30H,3-5H2,(H,20,26)(H,32,33)(H,34,35)(H,21,25,31);;/q;2*+1/p-2

InChI Key

XGTPLFSPWJKVQB-UHFFFAOYSA-L

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OC3C(C(C(C(O3)CO)O)O)NC(=O)CN=[N+]=[N-])O)O.[Na+].[Na+]

Origin of Product

United States

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